molecular formula C5H13ClFN B13534432 Ethyl(3-fluoropropyl)aminehydrochloride

Ethyl(3-fluoropropyl)aminehydrochloride

Cat. No.: B13534432
M. Wt: 141.61 g/mol
InChI Key: UJTREDIGUBXIEA-UHFFFAOYSA-N
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Description

Ethyl(3-fluoropropyl)amine hydrochloride is a chemical compound that belongs to the class of amine hydrochlorides It is characterized by the presence of an ethyl group, a 3-fluoropropyl group, and an amine group, all bonded to a hydrochloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(3-fluoropropyl)amine hydrochloride typically involves the reaction of ethylamine with 3-fluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ethyl(3-fluoropropyl)amine hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the risk of impurities and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl(3-fluoropropyl)amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines.

Scientific Research Applications

Ethyl(3-fluoropropyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl(3-fluoropropyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling pathways.

Comparison with Similar Compounds

Ethyl(3-fluoropropyl)amine hydrochloride can be compared with other similar compounds, such as:

    Methyl(3-fluoropropyl)amine hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl(2-fluoroethyl)amine hydrochloride: Similar structure but with a 2-fluoroethyl group instead of a 3-fluoropropyl group.

    Propyl(3-fluoropropyl)amine hydrochloride: Similar structure but with a propyl group instead of an ethyl group.

Properties

Molecular Formula

C5H13ClFN

Molecular Weight

141.61 g/mol

IUPAC Name

N-ethyl-3-fluoropropan-1-amine;hydrochloride

InChI

InChI=1S/C5H12FN.ClH/c1-2-7-5-3-4-6;/h7H,2-5H2,1H3;1H

InChI Key

UJTREDIGUBXIEA-UHFFFAOYSA-N

Canonical SMILES

CCNCCCF.Cl

Origin of Product

United States

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